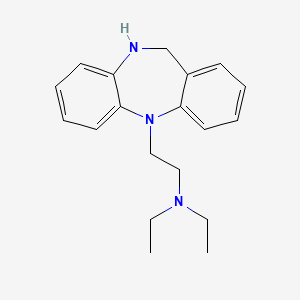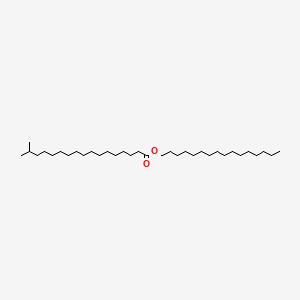![molecular formula C13H18N2 B13775995 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- is a bicyclic organic compound that features a diazabicyclo structure with a phenylmethyl group attached. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to mu and delta opioid receptors, which are involved in pain modulation . The compound’s structure allows it to fit into the receptor binding sites, leading to analgesic effects .
Comparison with Similar Compounds
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- can be compared with other similar compounds, such as:
8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents.
8-Methyl-3,8-diazabicyclo[3.2.1]octane: Another related compound with a methyl group instead of a phenylmethyl group.
The uniqueness of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(1S,5R)-8-benzyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2/t12-,13+ |
InChI Key |
KQCFTYDLIJTKLE-BETUJISGSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1N2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


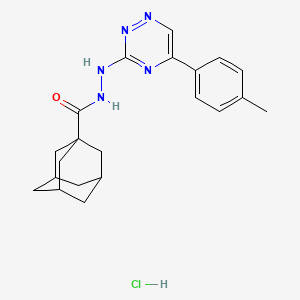

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
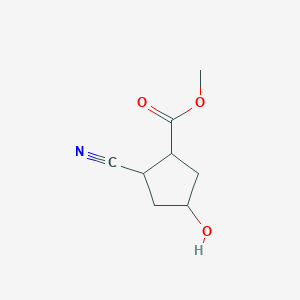


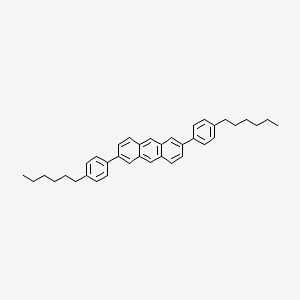
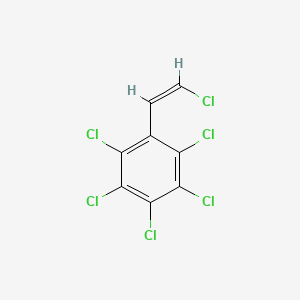

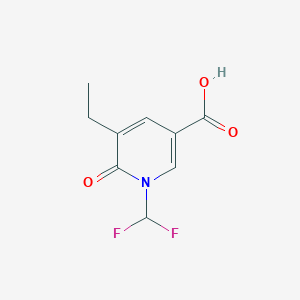
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
